

## A Comparative Guide to the Neuroprotective Effects of OAC1

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Compound of Interest		
Compound Name:	OAC1	
Cat. No.:	B15608747	Get Quote

For researchers and professionals in the field of neurotherapeutics, identifying and validating novel neuroprotective compounds is a critical endeavor. This guide provides a comprehensive comparison of OCT4-Activating Compound 1 (OAC1) with other promising neuroprotective agents, focusing on their efficacy in preclinical models of ischemic stroke. Experimental data, detailed methodologies, and signaling pathways are presented to offer an objective assessment of their potential.

# At a Glance: OAC1 vs. Alternative Neuroprotective Agents

The following table summarizes the in vivo neuroprotective effects of **OAC1**, Erinacine A, and Oleic Acid in rodent models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.



Compound	Animal Model	Dosage and Administration	Key Findings	Mechanism of Action
OAC1	C57BL/6J Mice	3 mg/kg, intraperitoneal injection at reperfusion	- Reduced infarct volume to 22.49% ± 7.36% from 42.98% ± 15.91%[1] Significantly improved neurological deficit scores[1] Rescued loss of MFN2 expression in the ischemic penumbra[1].	Activates the OCT4/MFN2 signaling pathway, mitigating mitochondrial dysfunction and endoplasmic reticulum stress[1].
Erinacine A	Rats	50 and 300 mg/kg (as enriched mycelia), oral administration for 5 days (pretreatment)	- Reduced total infarcted volumes by 22% and 44%, respectively[2] Increased number of viable neurons in the ischemic core[2].	Inhibits iNOS/p38 MAPK and nitrotyrosine pathways, reducing inflammation and neuronal apoptosis[2].
Oleic Acid	Sprague-Dawley Rats	30 mg/kg, intraperitoneal injection at 0, 2, and 3 hours post-MCAO	- Significantly reduced infarct volume when administered up to 3 hours post-MCAO[3] Improved functional outcomes on rotarod and	Activates Peroxisome Proliferator- Activated Receptor Gamma (PPAR- y), leading to anti-inflammatory effects[3].

balance beam tests[3].

## In Vitro Neuroprotective Effects: A Closer Look

This table details the in vitro effects of **OAC1** in a neuronal cell line model of ischemia-reperfusion injury.

Compound	Cell Model	In Vitro Model	Concentration	Key Findings
OAC1	HT-22 (mouse hippocampal neuronal cell line)	Oxygen-Glucose Deprivation/Reox ygenation (OGD/R)	0.03 μM to 1 μM	- Dose- dependent increase in cell viability[1] Reduced accumulation of reactive oxygen species (ROS) [1] Preserved OCT4 and MFN2 expression[1].

Note: Directly comparable in vitro studies for Erinacine A and Oleic Acid using the OGD/R model in HT-22 cells were not identified in the literature search, highlighting a gap in the direct comparative data.

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental designs, the following diagrams are provided.

## **Signaling Pathway of OAC1**

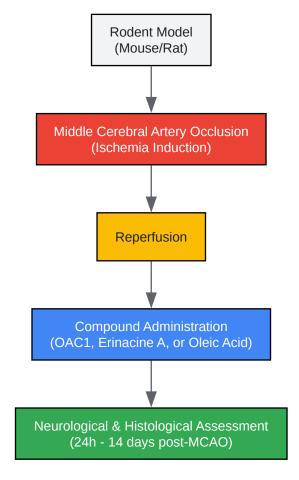


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Caption: **OAC1**'s neuroprotective signaling cascade.

## In Vivo Experimental Workflow: MCAO Model



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### References

- 1. Neuroprotective effects of oleic acid in rodent models of cerebral ischaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines PMC [pmc.ncbi.nlm.nih.gov]



- 3. Neuroprotective effects of oleic acid in rodent models of cerebral ischaemia PMC [pmc.ncbi.nlm.nih.gov]
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